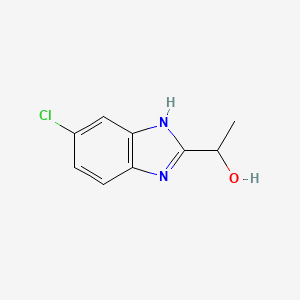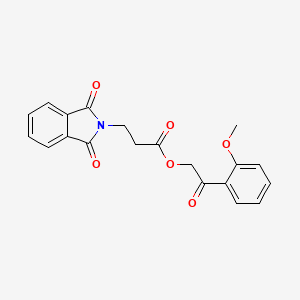
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine
描述
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula C5H3ClF3N3. This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 5th position, and an amine group at the 4th position of the pyrimidine ring. It is a white to off-white crystalline solid and is soluble in some organic solvents .
作用机制
Mode of Action
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine interacts with its target by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons, which is essential for the production of ATP, the primary energy currency of the cell . As a result, the energy production in the cell is hampered, leading to cell death .
Biochemical Pathways
The compound affects the electron transport chain, a series of protein complexes located in the mitochondria . The electron transport chain is responsible for the production of ATP through a process called oxidative phosphorylation . By inhibiting the mitochondrial complex I, the compound disrupts this pathway, leading to a decrease in ATP production .
Pharmacokinetics
The compound’s lipophilic properties suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the disruption of energy production in cells, leading to cell death . This makes it an effective fungicide, as it can kill fungal cells by disrupting their energy production .
生化分析
Biochemical Properties
It is known that pyrimidinamines, the class of compounds to which it belongs, act as mitochondrial complex I electron transport inhibitors (MET I) . This suggests that 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine may interact with enzymes, proteins, and other biomolecules involved in electron transport and energy production within cells .
Cellular Effects
Given its potential role as a mitochondrial complex I inhibitor, it could influence cell function by disrupting energy production, which could in turn impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a potential mitochondrial complex I inhibitor, it may exert its effects at the molecular level by binding to and inhibiting this enzyme, thereby disrupting electron transport and energy production within cells .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors involved in mitochondrial electron transport, given its potential role as a mitochondrial complex I inhibitor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes a substitution reaction under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Reaction Conditions: The reaction is carried out in ethanol with sodium bicarbonate as a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include phenylboronic acid, triphenylphosphine, and palladium acetate.
Oxidation and Reduction: Specific reagents and conditions for these reactions are not extensively covered in the literature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
科学研究应用
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
相似化合物的比较
Similar Compounds
- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
- 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine
- 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine
Uniqueness
6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both a chloro group and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGEPANSPZGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2840267.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)


![methyl 3-({[(4-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2840272.png)


![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)
![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)
![2-(2,3-dimethylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2840288.png)
